molecular formula C14H8F6OS B3031091 Bis[4-(trifluoromethyl)phenyl] sulfoxide CAS No. 143028-36-8

Bis[4-(trifluoromethyl)phenyl] sulfoxide

Cat. No. B3031091
CAS RN: 143028-36-8
M. Wt: 338.27 g/mol
InChI Key: CNVAMALKSHUQPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Bis[4-(trifluoromethyl)phenyl] sulfoxide is C14H8F6OS. Its molecular weight is 338.27 g/mol.


Chemical Reactions Analysis

Bis[4-(trifluoromethyl)phenyl] sulfoxide has been found to be an efficient and versatile reagent for the synthesis of various organic compounds. It has been used in the synthesis of sulfones, sulfoxides, and sulfonamides.

Mechanism of Action

Bis[4-(trifluoromethyl)phenyl] sulfoxide acts as a strong oxidizing agent and can react with various nucleophiles such as alcohols, amines, and thiols. The mechanism of action involves the transfer of an oxygen atom from the sulfoxide group to the nucleophile, resulting in the formation of the corresponding oxidized product.

Safety and Hazards

Bis[4-(trifluoromethyl)phenyl] sulfoxide should be handled with care. Avoid dust formation, contact with eyes, skin, or clothing, and do not breathe dust, vapor, mist, or gas . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVAMALKSHUQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630884
Record name 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(trifluoromethyl)phenyl] sulfoxide

CAS RN

143028-36-8
Record name 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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